molecular formula C6H4N2O2S B116809 Thieno[2,3-d]pyrimidine-2,4-diol CAS No. 18740-38-0

Thieno[2,3-d]pyrimidine-2,4-diol

Cat. No.: B116809
CAS No.: 18740-38-0
M. Wt: 168.18 g/mol
InChI Key: JGOOQALRLGHKIY-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C₆H₄N₂O₂S. This compound features a fused ring system combining a thiophene ring and a pyrimidine ring, which imparts unique chemical and physical properties. It is of significant interest in medicinal chemistry due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

Thieno[2,3-d]pyrimidine-2,4-diol interacts with various enzymes and proteins in biochemical reactions. For instance, some thieno[2,3-d]pyrimidine derivatives have been found to inhibit EZH2, a critical enzyme involved in gene expression and cell proliferation

Cellular Effects

Some thieno[2,3-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines . They can affect cell morphology, induce apoptosis, and inhibit cell migration . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism need to be explored further.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Some thieno[2,3-d]pyrimidine derivatives have been found to inhibit the activity of certain enzymes, such as EZH2 They may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Some thienopyrimidine derivatives have been found to inhibit one-carbon metabolism, a crucial pathway for nucleotide biosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

Thieno[2,3-d]pyrimidine-2,4-diol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors. These compounds can interact with various biological targets, making them useful in the study of enzyme mechanisms and the development of new biochemical assays.

Medicine

Medicinally, this compound derivatives have shown promise as therapeutic agents. They have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities. These compounds can modulate biological pathways, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its derivatives are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-2,4-diol: Similar structure but with different ring fusion, leading to distinct chemical properties.

  • **Pyrido[2,3-d]

Properties

IUPAC Name

1H-thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOQALRLGHKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480925
Record name thieno[2,3-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18740-38-0
Record name thieno[2,3-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18740-38-0
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Synthesis routes and methods I

Procedure details

To a stirred solution of methyl-2-aminothiophene-3-carboxylate (2.03 g, 12.9 mmol) in acetic acid (65 mL) and water (6.5 mL) was added a solution of potassium cyanate (3.14 g, 38.7 mmol) dissolved in water (10.4 mL) dropwise via syringe. The reaction was stirred at room temperature for 15 h, upon completion of the reaction; the reaction mixture was concentrated to 75% and filtered off white solid. To the solid was added 6% aqueous sodium hydroxide (16 mL) and refluxed for 2 h. After cooling to room temperature, the solution was acidified using 12N HCl to pH=6. The resultant precipitate was filtered, washed with water and dried in a vacuum oven overnight to give 546 mg (25%) of the title compound as an orange solid which was used without any further purification:
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 mL
Type
solvent
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

Scheme 6 shows the synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 starting by cyclization of methyl 2-amino-thiophenecarboxylate 15 (95 g) with chlorosulfonyl isocyanate at low temperature remains (−60° C. to −55° C.) to give thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16. Phosphorous oxychloride was added slowly to a cold solution of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16 and N,N-dimethylaniline (0.75 equiv.) in acetonitrile while maintaining the temperature below 25° C. The mixture was then heated to 80-85° C. and stirred for 24 hours to afford dichlorothieno[2,3-d]pyrimidine 17. Morpholine (2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 in methanol and stirred at ambient temperature for 1 h to give 18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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